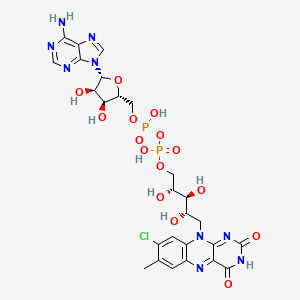

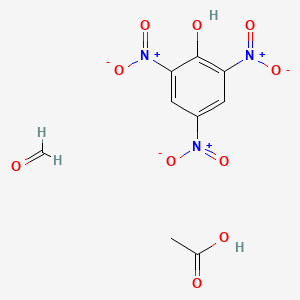

Acetic acid;formaldehyde;2,4,6-trinitrophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetic acid; formaldehyde; 2,4,6-trinitrophenol: is a compound that combines three distinct chemicals, each with unique properties and applications Acetic acid is a simple carboxylic acid known for its use in vinegar and various industrial processes Formaldehyde is the simplest aldehyde, widely used in chemical manufacturing and as a preservative

准备方法

Acetic Acid

Acetic acid is industrially produced through the carbonylation of methanol. This process involves three main steps:

- Methanol reacts with hydrogen iodide to form methyl iodide.

- Methyl iodide reacts with carbon monoxide to produce acetyl iodide.

- Acetyl iodide is hydrolyzed to form acetic acid .

Formaldehyde

Formaldehyde is primarily produced by the oxidation of methanol. This can be achieved through two main methods:

- Oxidation-dehydrogenation using a silver catalyst.

- The FORMOX process, which uses metal oxide catalysts to directly oxidize methanol .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .

化学反应分析

Acetic Acid

Acetic acid undergoes typical carboxylic acid reactions, including:

Neutralization: Reacts with bases to form acetate salts and water.

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

Reduction: Can be reduced to ethanol using strong reducing agents.

Formaldehyde

Formaldehyde participates in various reactions, such as:

Polymerization: Forms polymers like paraformaldehyde.

Condensation: Reacts with ammonia to form hexamethylenetetramine.

Oxidation: Can be oxidized to formic acid.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds:

Reduction: Can be reduced to form picramic acid.

Nitration: Further nitration can occur under specific conditions.

Explosive Decomposition: Decomposes explosively under shock or heat.

科学研究应用

Acetic Acid

Acetic acid is used in:

Chemical Synthesis: As a reagent in the production of various chemicals.

Food Industry: As a preservative and flavoring agent.

Biological Research: As a solvent and pH regulator.

Formaldehyde

Formaldehyde is utilized in:

Medical Research: As a tissue fixative and disinfectant.

Industrial Applications: In the production of resins and plastics.

Energy Storage: As a potential hydrogen carrier.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Explosives: Historically used in military and industrial explosives.

Dye Manufacturing: As a precursor for various dyes.

Chemical Analysis: As a reagent in analytical chemistry.

作用机制

Acetic Acid

Acetic acid exerts its effects through:

Acid-Base Reactions: Alters pH and participates in buffering systems.

Metabolic Pathways: Involved in the Krebs cycle as acetyl-CoA.

Formaldehyde

Formaldehyde acts by:

Protein Cross-Linking: Forms cross-links between proteins, stabilizing tissue structures.

Antimicrobial Activity: Disrupts microbial cell walls and metabolic processes.

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol’s mechanism includes:

Oxidative Stress: Generates reactive oxygen species, leading to cellular damage.

Explosive Decomposition: Rapidly decomposes to release gases and heat.

相似化合物的比较

Acetic Acid

Similar compounds include:

Formic Acid: A simpler carboxylic acid with stronger acidity.

Propionic Acid: A slightly larger carboxylic acid with similar properties.

Formaldehyde

Acetaldehyde: An aldehyde with one additional carbon atom.

Acetone: A ketone with similar reactivity but different functional group.

2,4,6-Trinitrophenol

2,4-Dinitrophenol: A less nitrated analog with similar properties.

Trinitrotoluene (TNT): Another nitroaromatic explosive with different stability and reactivity.

This detailed article provides a comprehensive overview of the compound “Acetic acid; formaldehyde; 2,4,6-trinitrophenol,” covering its preparation methods, chemical reactions, scientific research applications, mechanisms of action, and comparisons with similar compounds

属性

CAS 编号 |

37330-50-0 |

|---|---|

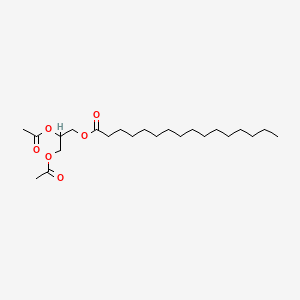

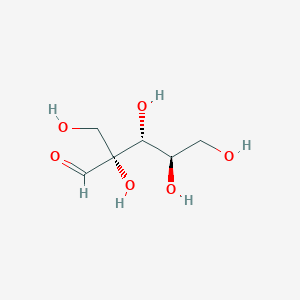

分子式 |

C9H9N3O10 |

分子量 |

319.18 g/mol |

IUPAC 名称 |

acetic acid;formaldehyde;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C2H4O2.CH2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2(3)4;1-2/h1-2,10H;1H3,(H,3,4);1H2 |

InChI 键 |

VADAFWNOUZIFHY-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

CC(=O)O.C=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

37330-50-0 |

同义词 |

Bouin's fluid Bouin's solution |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)

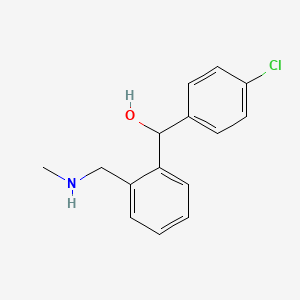

![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)